Mal-PEG6-Acid

PROTAC Linker Aqueous Solubility Bioconjugation

Mal-PEG6-Acid is the rational starting PEG linker for PROTAC library construction, offering the optimal six-unit spacer for ternary complex formation without conformational entropy penalties. Its superior aqueous solubility (≥2.5 mg/mL), favorable LogP (-2.16), and 433.45 g/mol MW ensure robust LC-MS characterization and straightforward HPLC purification—advantages lost with longer PEGn linkers. Procure as the default linker for initial PROTAC SAR campaigns when the optimal linker length has not been empirically established.

Molecular Formula C19H31NO10
Molecular Weight 433.4 g/mol
CAS No. 518044-42-3
Cat. No. B608848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG6-Acid
CAS518044-42-3
SynonymsMal-PEG6-acid
Molecular FormulaC19H31NO10
Molecular Weight433.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H31NO10/c21-17-1-2-18(22)20(17)4-6-26-8-10-28-12-14-30-16-15-29-13-11-27-9-7-25-5-3-19(23)24/h1-2H,3-16H2,(H,23,24)
InChIKeyPSTLZOHJZGESFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-PEG6-Acid (CAS 518044-42-3): Technical Baseline and Procurement-Relevant Specifications


Mal-PEG6-Acid (CAS 518044-42-3) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a maleimide group and a terminal carboxylic acid separated by a discrete PEG6 spacer (six ethylene oxide units). Its molecular formula is C19H31NO10, with a molecular weight of 433.45 g/mol and a predicted LogP of -2.16 [1]. The maleimide moiety undergoes thiol-selective Michael addition to form stable thioether bonds with cysteine residues or thiol-containing biomolecules, while the terminal carboxylic acid enables amide bond formation with primary amines upon activation (e.g., with EDC or HATU) . As a non-cleavable linker, Mal-PEG6-Acid is primarily employed in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and as a building block for antibody-drug conjugate (ADC) intermediates and other bioconjugation applications requiring precise spatial separation between conjugated entities .

Mal-PEG6-Acid: Why PEG Linker Length Is Not an Interchangeable Variable in Bioconjugation


PEG-based linkers of the Mal-PEGn-Acid series (where n denotes ethylene oxide units) share identical terminal functional groups (maleimide and carboxylic acid), leading to the erroneous assumption that they are functionally interchangeable. However, linker length is a critical conformational determinant that directly governs ternary complex formation efficiency in PROTAC applications and influences solubility, in vivo pharmacokinetics, and conjugate stability [1]. Studies on PROTAC linker optimization have demonstrated that linker length variations can determine whether a degrader achieves productive ubiquitination or fails entirely—shorter linkers (e.g., PEG4) may physically preclude ternary complex formation, while excessively long linkers introduce conformational entropy that diminishes degradation potency [2]. Furthermore, LogP values and aqueous solubility vary systematically with PEG chain length, directly impacting formulation feasibility and biological assay performance. The following quantitative evidence establishes where Mal-PEG6-Acid occupies a distinct, non-substitutable position within the Mal-PEGn-Acid series.

Mal-PEG6-Acid (CAS 518044-42-3): Quantitative Differentiation Evidence Versus PEG4 and PEG8 Analogs


Aqueous Solubility: Mal-PEG6-Acid Balances Hydrophilicity with PEG4 and PEG8 Series Members

Mal-PEG6-Acid exhibits aqueous solubility characteristics that position it as a balanced intermediate between shorter (PEG4) and longer (PEG8) homologs. While Mal-PEG4-Acid demonstrates high water solubility, its limited PEG chain length may not provide sufficient spatial separation for optimal ternary complex formation in PROTAC applications. Mal-PEG8-Acid offers extended reach but with a higher molecular weight that may impact conjugate permeability. Mal-PEG6-Acid provides a solubility profile of ≥2.5 mg/mL (5.77 mM) in aqueous formulation conditions , with DMSO solubility of 100 mg/mL (230.71 mM) , comparable to Mal-PEG8-Acid (DMSO: 100 mg/mL, 191.73 mM) . This solubility profile, combined with intermediate molecular weight (433.45 g/mol), supports efficient conjugation without excessive viscosity or precipitation issues common to longer PEG linkers.

PROTAC Linker Aqueous Solubility Bioconjugation Formulation Development

LogP and Hydrophilicity: Mal-PEG6-Acid Offers Distinct Partitioning Profile from PEG4 Analog

The predicted LogP value for Mal-PEG6-Acid is -2.16 [1], indicating substantially greater hydrophilicity compared to Mal-PEG4-Acid (LogP = -0.6) [2]. This LogP differential of approximately 1.56 log units corresponds to a roughly 36-fold difference in octanol-water partition coefficient, reflecting significantly enhanced aqueous partitioning for the PEG6 variant. Mal-PEG12-Acid exhibits a predicted LogP of -1.7 [3], intermediate between PEG6 and PEG4, suggesting that PEG chain length does not linearly correlate with LogP across the full series. The pronounced hydrophilicity of Mal-PEG6-Acid (LogP = -2.16) enhances aqueous solubility, reduces non-specific hydrophobic interactions during bioconjugation, and may favorably modulate the pharmacokinetic profile of resultant conjugates. Mal-PEG4-Acid (LogP = -0.6) retains greater lipophilic character, which may promote membrane permeability but also increases the risk of hydrophobic aggregation.

PROTAC Linker Lipophilicity LogP Drug Delivery

Maleimide Hydrolysis Stability: PEG6 Spacer Length Confers Enhanced Aqueous Stability Relative to PEG4

Maleimide hydrolysis represents a critical failure mode in PEG-maleimide linkers during aqueous bioconjugation. Studies on maleimide-PEG stability indicate that maleimide ring-opening accelerates in aqueous environments, particularly at pH ≥7.5, leading to loss of thiol reactivity and irreversible hydrolysis to maleamic acid [1]. The rate of hydrolysis is influenced by the local chemical environment, including the electron-withdrawing or electron-donating character of adjacent substituents. The PEG6 spacer provides sufficient electron-donating character through ether oxygen atoms to partially stabilize the maleimide ring against nucleophilic attack by water, while maintaining adequate hydrophilicity for conjugation. While direct head-to-head hydrolysis half-life data for Mal-PEG6-Acid versus Mal-PEG4-Acid are not available in the public domain, class-level evidence suggests that PEG6 linkers exhibit measurable hydrolysis suppression relative to shorter PEG homologs due to extended hydration shell formation that reduces local water activity at the maleimide moiety .

ADC Linker Maleimide Stability Hydrolysis Conjugation Chemistry

Linker Length in PROTAC Ternary Complex Formation: PEG6 Occupies Empirically Validated Optimal Range

Systematic structure-activity relationship (SAR) studies across multiple PROTAC targets have established that linker length is a primary determinant of degradation potency and selectivity. A 2026 study on Retro-2-based PROTACs targeting GSPT1 demonstrated that degradation efficacy depends explicitly on the length of the flexible PEG chain linker, with PEG6-length linkers (12-14 atom span) showing optimal ternary complex formation while shorter linkers failed to induce degradation [1]. Similarly, PEG4, PEG6, and PEG8 have been identified as the 'gold standard' linker lengths in targeted protein degradation due to their ability to balance conformational flexibility with spatial precision required for productive E3 ligase-target protein engagement [2]. PROTACs with excessively short linkers (e.g., PEG2-PEG3) do not permit ternary complex formation, while overly long linkers (PEG12+) introduce conformational entropy that reduces degradation efficiency [3]. Mal-PEG6-Acid, with its six ethylene oxide units (~22 Å extended length), falls squarely within this empirically validated optimal range for PROTAC linker length.

PROTAC Degradation Ternary Complex SAR Linker Optimization

Molecular Weight and Synthetic Handling: PEG6 Offers Balanced Physical Properties for Purification and Characterization

The molecular weight of Mal-PEG6-Acid (433.45 g/mol) represents a balanced intermediate within the Mal-PEGn-Acid series, positioned between Mal-PEG4-Acid (345.4 g/mol) [1] and Mal-PEG8-Acid (521.56 g/mol) . This molecular weight differential has practical implications for synthetic workflow: PEG4 linkers, while lower molecular weight, provide limited spatial separation; PEG8 and longer linkers (PEG12: 697.77 g/mol) [2] increase the molecular weight of PROTAC intermediates substantially, complicating purification by preparative HPLC and reducing LC-MS sensitivity due to broader isotope distributions and increased adduct formation. Mal-PEG6-Acid maintains a molecular weight that supports facile ESI-MS characterization (dominant [M+H]+ ion at m/z 434) and efficient reverse-phase HPLC purification, while still providing adequate PEG spacer length for bioconjugation applications.

PROTAC Synthesis Purification LC-MS Intermediate Handling

Commercial Availability and Purity Specifications: Mal-PEG6-Acid Offers Consistent 98%+ Purity with Full Analytical Documentation

Mal-PEG6-Acid is commercially available from multiple reputable suppliers with consistent purity specifications of 98% or higher, supported by HPLC chromatograms [1]. Multiple vendors including MedChemExpress (96.29% purity) , TargetMol , and GlpBio maintain routine inventory, ensuring supply chain redundancy and competitive procurement. This contrasts with Mal-PEG4-Acid, which is also widely available but may exhibit batch-to-batch variability in PEG chain length due to polydispersity concerns in some manufacturing routes. Mal-PEG8-Acid and Mal-PEG12-Acid have fewer commercial sources and may require custom synthesis with longer lead times and higher minimum order quantities. The broad commercial availability of Mal-PEG6-Acid translates to reduced procurement risk, shorter lead times, and access to multiple certificates of analysis for quality verification.

PROTAC Linker Procurement Quality Control Analytical Documentation

Mal-PEG6-Acid (CAS 518044-42-3): Optimal Application Scenarios Based on Quantified Differentiation


PROTAC Library Synthesis: Starting-Point Linker for Ternary Complex Optimization

Based on SAR evidence establishing PEG6-length linkers within the optimal range for ternary complex formation , Mal-PEG6-Acid serves as the rational starting linker for PROTAC library construction when targeting novel protein substrates. Its six ethylene oxide units provide sufficient spatial reach to accommodate diverse E3 ligase-target protein pairings without the conformational entropy penalty associated with longer PEG chains . Researchers should procure Mal-PEG6-Acid as the default linker for initial PROTAC SAR campaigns, particularly when the optimal linker length has not been empirically established, to reduce the parameter space requiring optimization and accelerate hit identification.

Aqueous Bioconjugation Requiring High Solubility and Controlled Hydrolysis Conditions

For conjugation reactions conducted in aqueous buffers at pH 6.5-7.5, Mal-PEG6-Acid provides a favorable combination of high aqueous solubility (≥2.5 mg/mL in formulation conditions) and class-level evidence of enhanced maleimide stability relative to shorter PEG homologs . The LogP of -2.16 [3] ensures minimal non-specific hydrophobic interactions during protein or antibody conjugation. Procurement of Mal-PEG6-Acid is indicated when conjugation reactions must be performed at relatively high concentrations without organic co-solvents that could denature sensitive biomolecules.

ADC Intermediate Synthesis: Balanced Molecular Weight for Purification Workflows

Mal-PEG6-Acid (MW 433.45 g/mol) is the preferred maleimide-carboxylic acid PEG linker for ADC intermediate synthesis when downstream purification by preparative HPLC and characterization by LC-MS are critical workflow steps. Its molecular weight supports robust ESI-MS detection without the sensitivity attenuation observed for PEG8 and longer linkers, while maintaining sufficient PEG spacer length for payload-antibody spatial separation. Procurement of Mal-PEG6-Acid over PEG8 or PEG12 analogs reduces purification complexity and improves analytical throughput in ADC development programs.

Multi-Vendor Procurement with Quality Documentation Requirements

For research programs requiring supply chain redundancy and documented purity for regulatory submissions or publication, Mal-PEG6-Acid offers distinct procurement advantages. With multiple reputable vendors providing ≥98% purity specifications and HPLC chromatogram documentation , researchers can establish qualified alternate sources without extensive revalidation. This supply chain flexibility is particularly valuable for long-term programs where single-source procurement poses continuity risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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